Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as carbamoyl, nitro, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Carbamoylation: The carbamoyl group is added through the reaction of the nitro-substituted pyrazole with an isocyanate or carbamoyl chloride.
Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-[(4-nitrophenyl)methyl]-5-(methyl)pyrazole-4-carboxylate: Lacks the carbamoyl and difluoromethyl groups, resulting in different chemical properties and reactivity.
Ethyl 1-[(4-carbamoylphenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate: Lacks the nitro group, which affects its redox potential and biological activity.
Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(methyl)pyrazole-4-carboxylate: Lacks the difluoromethyl group, influencing its chemical stability and reactivity.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, providing it with specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O5/c1-2-26-15(23)10-6-19-20(12(10)13(16)17)7-9-4-3-8(14(18)22)5-11(9)21(24)25/h3-6,13H,2,7H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARXXOQAXDJEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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